molecular formula C9H12 B157888 Cyclohexene, 1-(1-propynyl)- CAS No. 1655-05-6

Cyclohexene, 1-(1-propynyl)-

Cat. No. B157888
CAS RN: 1655-05-6
M. Wt: 120.19 g/mol
InChI Key: OLAMMXKLCDFHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 1-(1-propynyl)- is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a molecular formula of C9H12 and a molecular weight of 120.19 g/mol. This compound has attracted significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Cyclohexene, 1-(1-propynyl)- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, Cyclohexene, 1-(1-propynyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Cyclohexene, 1-(1-propynyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, animal studies have shown that Cyclohexene, 1-(1-propynyl)- can reduce tumor growth and improve survival rates in mice with cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cyclohexene, 1-(1-propynyl)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable starting material for the synthesis of other compounds. However, one of the limitations of using Cyclohexene, 1-(1-propynyl)- is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are many potential future directions for the study of Cyclohexene, 1-(1-propynyl)-. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Another direction is to explore its use as a monomer for the synthesis of polymers with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohexene, 1-(1-propynyl)- and its potential side effects.

Synthesis Methods

The synthesis of Cyclohexene, 1-(1-propynyl)- can be achieved through various methods, including catalytic hydrogenation of 1-(1-propynyl)cyclohexene, palladium-catalyzed coupling of 1-bromo-1-propyne with cyclohexene, and copper-catalyzed coupling of 1-iodo-1-propyne with cyclohexene. Among these methods, the palladium-catalyzed coupling of 1-bromo-1-propyne with cyclohexene is the most commonly used method due to its high yield and low cost.

Scientific Research Applications

Cyclohexene, 1-(1-propynyl)- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In addition, it has been used as a starting material for the synthesis of other biologically active compounds. In the field of materials science, Cyclohexene, 1-(1-propynyl)- has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and high glass transition temperature.

properties

CAS RN

1655-05-6

Product Name

Cyclohexene, 1-(1-propynyl)-

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

1-prop-1-ynylcyclohexene

InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h7H,3-5,8H2,1H3

InChI Key

OLAMMXKLCDFHMR-UHFFFAOYSA-N

SMILES

CC#CC1=CCCCC1

Canonical SMILES

CC#CC1=CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.